molecular formula C14H11F3O4 B2832836 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one CAS No. 865659-13-8

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one

Cat. No.: B2832836
CAS No.: 865659-13-8
M. Wt: 300.233
InChI Key: VBUXIKNSUQCRFV-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving suitable precursors such as 1,3-diketones and aldehydes under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the Trifluoromethylbenzyl Ether: The final step involves the etherification of the hydroxymethyl group with 3-(trifluoromethyl)benzyl alcohol, typically using a strong acid catalyst like sulfuric acid or a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyranone ring can be reduced to a dihydropyranone using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one.

    Reduction: Formation of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-dihydropyran-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are important in medicinal chemistry.

    Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Biochemical Pathways: It could influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)-5-{[3-(trifluoromethyl)phenyl]oxy}-4H-pyran-4-one: Similar structure but with a phenyl group instead of a benzyl group.

    2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-2-one: Similar structure but with a pyran-2-one ring instead of a pyran-4-one ring.

Uniqueness

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one is unique due to the specific positioning of the trifluoromethyl group and the benzyl ether linkage, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4/c15-14(16,17)10-3-1-2-9(4-10)7-21-13-8-20-11(6-18)5-12(13)19/h1-5,8,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXIKNSUQCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=COC(=CC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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